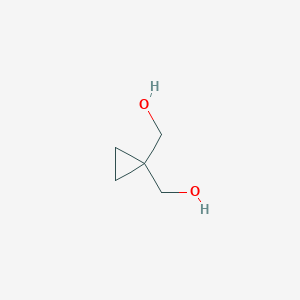











|
REACTION_CXSMILES
|
[CH2:1]1[C:3]([CH2:6][OH:7])([CH2:4]O)[CH2:2]1.C(Cl)Cl.[BrH:11].[CH3:12][C:13](=[O:17])OCC>C(O)(=O)C.O>[C:13]([O:7][CH2:6][C:3]1([CH2:4][Br:11])[CH2:2][CH2:1]1)(=[O:17])[CH3:12]
|


|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC1(CO)CO
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1440 g
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1CC1(CO)CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(OCC)=O
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at between 10° C. and 18° C. for about 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 3 L 3-neck round bottle flask was equipped with mechanical stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0˜5° C
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 20° C
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to 16˜22° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred about 1 hour
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction mixture
|
|
Type
|
STIRRING
|
|
Details
|
with stirring over 30 min
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 20° C
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was back extracted with 300 mL methylene chloride
|
|
Type
|
ADDITION
|
|
Details
|
To the combined organic layers was added 400 ml of water
|
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layers were concentrated
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCC1(CC1)CBr
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 396 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |